molecular formula C11H17NO3 B588838 (2R)-3-(4-ethoxyanilino)propane-1,2-diol CAS No. 150880-10-7

(2R)-3-(4-ethoxyanilino)propane-1,2-diol

Cat. No.: B588838
CAS No.: 150880-10-7
M. Wt: 211.261
InChI Key: QSCCJXBPCGTOMT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(4-ethoxyanilino)propane-1,2-diol is an organic compound that belongs to the class of anilino alcohols These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and an alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-ethoxyanilino)propane-1,2-diol typically involves the reaction of 4-ethoxyaniline with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-ethoxyaniline attacks the epoxide or halohydrin, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-ethoxyanilino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(4-ethoxyanilino)propane-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Anilino alcohols are known to exhibit various biological activities, including antimicrobial and anticancer effects.

Industry

Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it suitable for various applications.

Mechanism of Action

The mechanism of action of (2R)-3-(4-ethoxyanilino)propane-1,2-diol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The aniline group could participate in hydrogen bonding or other interactions with biological targets, while the alcohol groups may influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(4-methoxyanilino)propane-1,2-diol: Similar structure with a methoxy group instead of an ethoxy group.

    (2R)-3-(4-aminophenyl)propane-1,2-diol: Lacks the ethoxy group, having an amino group instead.

    (2R)-3-(4-chloroanilino)propane-1,2-diol: Contains a chloro group instead of an ethoxy group.

Uniqueness

(2R)-3-(4-ethoxyanilino)propane-1,2-diol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance lipophilicity, affecting the compound’s interaction with biological membranes and its overall pharmacokinetic profile.

Properties

IUPAC Name

(2R)-3-(4-ethoxyanilino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11-5-3-9(4-6-11)12-7-10(14)8-13/h3-6,10,12-14H,2,7-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCCJXBPCGTOMT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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